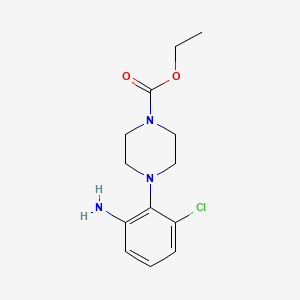

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-8-6-16(7-9-17)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIGEZUXWBETSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-amino-6-chlorophenylamine and piperazine.

Formation of Intermediate: The 2-amino-6-chlorophenylamine is reacted with ethyl chloroformate to form an intermediate, ethyl 2-amino-6-chlorophenylcarbamate.

Cyclization: The intermediate is then reacted with piperazine under basic conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds related to ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate exhibit neuroprotective properties. For instance, research utilizing high-throughput screening methods identified several derivatives that demonstrated efficacy in protecting neuronal cells from ischemic damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative activity. For example, derivatives of this compound were tested against lung cancer (A549) and breast cancer (MCF-7) cell lines, showing IC50 values comparable to established chemotherapeutic agents . These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies.

Antioxidant Properties

Research has also highlighted the antioxidant potential of this compound. By employing various assays, including the DPPH discoloration method, it was found to effectively scavenge free radicals, thus providing cellular protection against oxidative stress. This property is particularly relevant in conditions associated with chronic inflammation and aging .

Data Summary Table

Case Study 1: Neuroprotection in Ischemia

A study conducted on primary cortical neurons demonstrated that derivatives of this compound significantly reduced neuronal death during oxygen-glucose deprivation. The results indicated that these compounds could be further developed for therapeutic use in stroke management .

Case Study 2: Anticancer Efficacy

In a series of experiments assessing the anticancer properties of the compound, researchers found that specific modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts aimed at improving efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Positioning on the Aromatic Ring

- Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate: The 2-amino and 6-chloro groups on the phenyl ring create steric and electronic effects distinct from other substitution patterns.

- Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 1202770-39-5): Here, the amino group is at the para position relative to chlorine. This alters electronic distribution and may affect receptor binding compared to the ortho-amino isomer .

- Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate (CAS 1024523-06-5) : Fluorine substituents at 2- and 6-positions increase electronegativity and metabolic stability, a common strategy in optimizing pharmacokinetics .

Piperazine Ring Modifications

- Conformation : X-ray crystallography of related carboxamides (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) reveals chair conformations in the piperazine ring, a feature likely conserved across derivatives .

- Functional Groups: Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate: Incorporates a dicyanoproanoyl group, enabling radical addition reactions in photoredox catalysis .

Common Routes for Piperazine Derivatives

- N-Alkylation : A prevalent method, as seen in the synthesis of Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate derivatives using ethyl bromoacetate or similar alkylating agents .

- Hydrazide Condensation: Used in pyridazinone derivatives (e.g., Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate) to introduce hydrazone functionalities .

Activity of Structural Analogues

Target Compound Data Gaps

No direct biological data are available for this compound. Its discontinued status suggests challenges in synthesis or stability, warranting further investigation.

Comparative Data Table

Biological Activity

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a carboxylate group and a chlorinated phenyl moiety. Its molecular formula is C₁₄H₁₈ClN₃O₂, with a molecular weight of approximately 285.73 g/mol. The presence of the chlorinated phenyl group enhances its biological activity, making it a candidate for various therapeutic applications.

Antiviral Activity

Research has indicated that this compound exhibits promising antiviral properties. Studies have shown its effectiveness against viruses such as the Newcastle disease virus, with activity comparable to established antiviral agents like Ribavirin. The compound's mechanism appears to involve the inhibition of viral replication, likely through interference with viral polymerases or other essential enzymes.

Antibacterial Activity

The compound has also demonstrated antibacterial activity. In vitro studies reveal that it exhibits moderate antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 8 to 32 µg/mL, suggesting potential as an antibiotic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Bruton's Tyrosine Kinase Inhibition : The compound has been identified as an inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways, which may have implications for treating certain cancers and autoimmune disorders.

- Antichlamydial Activity : Some derivatives based on similar structures have shown selective activity against Chlamydia species, indicating that modifications to the piperazine structure can enhance targeting specific pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(2-amino-pyrimidin-4-yl)piperazine-1-carboxylate | C₁₄H₁₈N₄O₂ | Lacks chlorine substitution; potential similar activity |

| 4-(piperazin-1-yl)pyrimidine | C₁₂H₁₅N₃ | More basic structure; absence of carboxylic acid functionality |

| 2-amino-6-chloropyrimidine | C₇H₈ClN₃ | Simplified structure; lacks piperazine moiety |

This table illustrates how variations in chemical structure impact the biological activity and therapeutic potential of compounds within this class.

Case Study: Antiviral Efficacy

In a recent study, this compound was tested against multiple viral strains. The results indicated that at concentrations as low as 10 µg/mL, the compound significantly reduced viral load in infected cell cultures. Further investigations are needed to explore its efficacy in vivo and determine optimal dosing regimens.

Case Study: Antibacterial Evaluation

Another study evaluated the antibacterial properties of this compound against clinical isolates of S. aureus. The findings revealed that modifications to the piperazine ring could enhance potency against resistant strains, suggesting a pathway for developing new antibiotics tailored to combat antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of a substituted phenyl group to the piperazine core. Key steps include nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 60–80°C) and solvent systems like dimethylformamide (DMF) or dichloromethane. Catalysts such as triethylamine or palladium-based agents may enhance reaction efficiency. Critical factors include pH control during amide bond formation and inert atmospheres to prevent oxidation of sensitive functional groups .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is pivotal for verifying the piperazine ring conformation and substituent positions. For example, the 2-amino-6-chlorophenyl group shows distinct aromatic proton splitting patterns (δ 6.8–7.4 ppm) and chlorine-induced deshielding. Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate molecular weight .

Q. What are the recommended storage and handling protocols to maintain compound stability?

- Methodological Answer : Store under anhydrous conditions at 2–8°C in amber glass vials to prevent photodegradation. Use desiccants like silica gel to mitigate hydrolysis. Stability studies indicate sensitivity to extreme pH (<3 or >10) and oxidizing agents. Handling requires PPE (gloves, lab coat) and fume hoods to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. How does the presence of the 2-amino-6-chlorophenyl group influence the compound’s electronic environment, as evidenced by NMR spectroscopy?

- Methodological Answer : The electron-withdrawing chlorine atom at the 6-position deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., δ 7.2–7.4 ppm for H-3 and H-5). The amino group at the 2-position participates in hydrogen bonding, broadening NH₂ signals. Comparative analysis with non-chlorinated analogs shows reduced electron density on the piperazine ring, confirmed by ¹³C NMR shifts of the carbonyl carbon (~165 ppm) .

Q. What strategies are employed to resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from assay conditions. Standardization includes:

- Using isogenic cell lines to minimize genetic variability.

- Normalizing enzyme inhibition assays to control for pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).

- Cross-validating results with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

Q. How do computational methods like molecular docking contribute to understanding the compound’s mechanism of action?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding poses to targets like serotonin receptors or kinases. The 2-amino-6-chlorophenyl moiety often occupies hydrophobic pockets, while the piperazine-carboxylate forms hydrogen bonds with catalytic residues. MD simulations (NAMD/GROMACS) assess stability of ligand-target complexes over 100-ns trajectories, validating dynamic interactions .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 cell monolayers for intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption).

- Microsomal stability assays (human liver microsomes) to estimate metabolic half-life (t₁/₂ >30 min preferred).

- Plasma protein binding using equilibrium dialysis (≥90% binding suggests limited free drug availability) .

Data Contradiction Analysis

- Synthesis Yields : Discrepancies in yields (e.g., 40% vs. 65%) may stem from catalyst purity or solvent drying methods. Replicating reactions under strictly anhydrous conditions and using fresh palladium catalysts improves reproducibility .

- Biological Potency : Variability in IC₅₀ values (e.g., 10 µM vs. 50 µM) could reflect differences in cell viability assays (MTT vs. ATP-based). Harmonizing assay protocols and using internal reference compounds (e.g., staurosporine for kinase inhibition) reduces inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.